molecular formula C21H44NO19P3 B13138689 azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate

azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate

Cat. No.: B13138689
M. Wt: 707.5 g/mol
InChI Key: WTLKSUKYZGKGDW-MIAFIRQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl and phosphonooxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate involves several steps, starting with the preparation of the core cyclohexyl structure. This is followed by the introduction of hexanoyloxy and phosphonooxy groups through esterification and phosphorylation reactions, respectively. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and consistency of the final product, which is crucial for its application in scientific research and industrial processes.

Chemical Reactions Analysis

Types of Reactions

Azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The phosphonooxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.

    Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl and phosphonooxy groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
  • (2R)-2-Hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl palmitate

Uniqueness

Azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological systems in distinct ways, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H44NO19P3

Molecular Weight

707.5 g/mol

IUPAC Name

azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate

InChI

InChI=1S/C21H41O19P3.H3N/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-21-17(25)19(38-41(27,28)29)16(24)20(18(21)26)39-42(30,31)32;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);1H3/t13-,16?,17-,18-,19-,20+,21?;/m1./s1

InChI Key

WTLKSUKYZGKGDW-MIAFIRQMSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.